molecular formula C21H12Cl2F2N4O3S B13030754 N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide

Cat. No.: B13030754
M. Wt: 509.3 g/mol
InChI Key: LFMRNLXRHBNWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolopyridinesThe structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of halogen atoms could result in various substituted phenyl derivatives .

Scientific Research Applications

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high selectivity as a kinase inhibitor makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C21H12Cl2F2N4O3S

Molecular Weight

509.3 g/mol

IUPAC Name

2,5-dichloro-N-[2,4-difluoro-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]phenyl]-3-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C21H12Cl2F2N4O3S/c22-14-6-13(10-30)19(23)18(7-14)33(31,32)29-17-4-3-16(24)15(20(17)25)2-1-11-5-12-9-27-28-21(12)26-8-11/h3-9,29-30H,10H2,(H,26,27,28)

InChI Key

LFMRNLXRHBNWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CC4=C(NN=C4)N=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.